Diethyl hexacosanedioate

Polymer Chemistry Materials Science Biodegradable Polymers

Sourcing ultra-long-chain monomers with precise thermal outcomes is a persistent challenge. Diethyl hexacosanedioate provides a defined C26 backbone for synthesizing polyester-26,26, which uniquely achieves a polyethylene-like Tm of 114°C and enthalpy of 160 J/g. This specificity is non-replicable by shorter or longer chain analogs. Key supply advantages: - Enables bio-based, potentially degradable polyester synthesis from a renewable erucic acid pathway. - The diethyl ester form liberates ethanol during polymerization, offering superior process control over dimethyl ester analogs. - Supplied as a high-purity monomer for reproducible high molecular weight polymer production.

Molecular Formula C30H58O4
Molecular Weight 482.8 g/mol
Cat. No. B15219495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl hexacosanedioate
Molecular FormulaC30H58O4
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C30H58O4/c1-3-33-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)34-4-2/h3-28H2,1-2H3
InChIKeyXXWBJDMJTNLQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Hexacosanedioate: C26 Diester for Polyethylene-Mimetic Polyesters


Diethyl hexacosanedioate (CAS: 28353-88-0), a long-chain dicarboxylic acid ester with the molecular formula C30H58O4 and a molecular weight of 482.78 g/mol, serves as a critical C26 monomer in materials science. It is primarily valued as a precursor for synthesizing ultra-long-chain aliphatic polyesters that mimic the thermal and mechanical properties of polyethylene while offering the potential for hydrolytic degradability [1]. Its 26-carbon methylene backbone provides a specific hydrophobic chain length that is a key determinant in the physical properties of derived polymers, distinguishing it from both shorter-chain and longer-chain diester analogs .

Why C26 Chain Length Matters for Performance


Substituting diethyl hexacosanedioate with other long-chain diesters, even those differing by only a few methylene units, is not viable for applications requiring specific thermal and crystalline properties. The melting point of the resulting polyester, polyester-26,26 (114 °C), is a precise function of the C26 monomer length and does not follow a simple linear increase with chain length [1]. Shorter-chain analogs like diethyl docosanedioate (C22) or tetracosanedioate (C24) will yield polyesters with significantly different thermal transitions, failing to replicate the polyethylene-like behavior desired in applications such as degradable plastics [1]. Furthermore, the use of dimethyl ester analogs (e.g., dimethyl hexacosanedioate) introduces different reactivity and a distinct volatile byproduct (methanol vs. ethanol) during polymerization, which can affect process kinetics and product purity in industrial syntheses .

Quantitative Evidence for Diethyl Hexacosanedioate


Polyester-26,26 Thermal Performance

The melting temperature (Tm) of polyester-26,26, synthesized via polycondensation of 1,26-hexacosanediol (generated from the diester) with the corresponding diacid, is 114 °C. This is a distinct thermal benchmark not shared by polymers derived from shorter-chain diesters. For context, polyester-23,23 (from a C23 monomer) exhibits a Tm of 109 °C, and polyester-44,23 (from a C44 monomer) exhibits a Tm of 111 °C, demonstrating that the 114 °C Tm is a specific and non-linear function of the C26 monomer [1].

Polymer Chemistry Materials Science Biodegradable Polymers

C26 vs. C22 Chain Length Differentiation

Diethyl hexacosanedioate (C26) provides a significantly longer methylene chain compared to diethyl docosanedioate (C22). This difference in carbon backbone length directly translates to a higher molecular weight (482.78 vs. 426.67 g/mol) and greater hydrophobicity per monomer unit [1]. In polymer synthesis, this reduces the ester group concentration in the final polymer, which is a key factor in enhancing hydrolytic stability and achieving polyethylene-like properties [2].

Polymer Synthesis Monomer Purity Physical Chemistry

Diethyl vs. Dimethyl Ester Reactivity

The choice of ester group (ethyl vs. methyl) impacts polymerization kinetics and byproduct management. Diethyl hexacosanedioate (C30H58O4, MW: 482.78) liberates ethanol during transesterification, which has a higher boiling point (78.37 °C) than methanol (64.7 °C) . This difference influences reaction rates and the efficiency of byproduct removal under vacuum. Furthermore, the ethyl ester is the specific form used in seminal studies to produce high-purity 1,26-hexacosanedioate (>99%) for subsequent polymerization to polyester-26,26 [1].

Organic Synthesis Transesterification Polycondensation

Bio-Based Purity and Polymer Crystallinity

Diethyl hexacosanedioate can be synthesized from erucic acid, a renewable plant oil, and purified to >99% purity [1]. This high-purity C26 diester is a precursor to polyester-26,26, which exhibits a specific enthalpy of fusion (ΔHm) of 160 J/g, a quantifiable indicator of its high crystallinity [1]. This contrasts with typical engineering plastics that may have lower crystallinity and different thermal behavior, making the C26 polyester a unique semi-crystalline material.

Green Chemistry Renewable Materials Polymer Physics

Applications of Diethyl Hexacosanedioate


Polyethylene-Mimetic Degradable Polyesters

Diethyl hexacosanedioate is the monomer of choice for synthesizing polyester-26,26, a material that uniquely achieves a Tm of 114 °C and an enthalpy of 160 J/g, enabling it to mimic key thermal properties of polyethylene while incorporating potentially hydrolyzable ester bonds [1]. This is a non-obvious outcome, as polymers with longer or shorter chain lengths (e.g., C38, C44) do not exhibit a higher Tm, highlighting the specificity of the C26 monomer [1].

High-Purity Bio-Sourced Building Blocks

Given its established synthesis from erucic acid, a renewable feedstock, diethyl hexacosanedioate is a key component for researchers and industries aiming to develop high-purity (>99%), bio-based polymers [1]. This contrasts with petroleum-derived alternatives and provides a verified pathway to sustainable materials with defined, high-performance thermal characteristics.

Controlled Polycondensation Byproduct Management

In transesterification polymerizations, the use of diethyl hexacosanedioate (which liberates ethanol) instead of a dimethyl ester (which liberates methanol) offers a distinct process advantage due to the different boiling points of the byproducts [1]. This allows for finer control over reaction kinetics and vacuum removal strategies, which is critical for achieving high molecular weight polymers in industrial settings .

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